6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine
Description
Properties
Molecular Formula |
C8H6F3N3 |
|---|---|
Molecular Weight |
201.15 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-3-6(12)7-13-1-2-14(7)4-5/h1-4H,12H2 |
InChI Key |
MTIAKFMVEKYOML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Steps
-
Reagents : Bromoacetaldehyde diethyl acetal (1.2 eq), 2-amino-5-trifluoromethylpyridine (1 eq), 1 M HCl (excess), ethanol.
-
Conditions : Reflux for 1–2 hours, then cool to room temperature.
-
Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 75.8–79.4% | |
| Solvent | Ethanol | |
| Reaction Time | 1–2 hours (reflux) | |
| Chromatography Mobile Phase | PE:EA = 2:1 |
Advantages : High yield, scalable. Limitations : Requires precise control of acid concentration to avoid side reactions.
Bromination and Amination via Palladium-Catalyzed Coupling
This two-step process involves bromination of the imidazo core followed by Buchwald-Hartwig amination to introduce the amine.
Step 1: Bromination
-
Reagents : NBS (1.2 eq), CH₃CN.
-
Conditions : Stir at 30°C for 5 hours.
-
Product : 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (assumed regioselectivity).
Step 2: Amination
-
Reagents : Palladium catalyst (e.g., methanesulfonato-palladium complex), amine (1.5 eq), t-BuONA (2.7 eq).
-
Conditions : Tert-Amyl alcohol, 90°C, 12 hours under N₂.
-
Product : 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Bromination Yield | ~75% (estimated) | |
| Amination Yield | ~60–70% (based on analogs) | |
| Catalyst Loading | 0.1 eq |
Metal-Free Cycloisomerization with Subsequent Functionalization
This method leverages NaOH-promoted cycloisomerization of N-propargyl pyridinium salts, followed by halogenation and amination.
Step 1: Cycloisomerization
-
Reagents : N-Propargyl pyridinium bromide derivative (1 eq), NaOH (1 eq).
-
Conditions : Aqueous solution, room temperature, 2 minutes.
-
Product : 6-Trifluoromethylimidazo[1,2-a]pyridine (if nitro group present).
Step 2: Nitro Reduction and Amination
-
Reduction : H₂/Pd-C or Fe/HCl.
-
Amination : Analogous to Step 2 in Method 2.
Key Data
| Parameter | Value | Source |
|---|---|---|
| Cycloisomerization Yield | Quantitative (near 100%) | |
| Space-Time Yield | 10.9 g L⁻¹ min⁻¹ |
Advantages : Environmentally friendly, rapid. Limitations : Requires prior installation of nitro group.
Microwave-Assisted Imine Reduction
This method involves microwave-assisted synthesis of imine intermediates followed by reduction to amines.
Reaction Steps
-
Imine Formation : Imidazo[1,2-a]pyridine-2-carbaldehyde + amine + MgSO₄ in EtOH.
-
Microwave Heating : 200 W, 80–85°C, 40–120 minutes.
-
Reduction : NaBH₃CN/THF or catalytic hydrogenation.
Key Data
Advantages : Accelerated reaction times. Limitations : Requires specific microwave equipment.
Comparative Analysis of Methods
Notes :
-
Metal-Free Cycloisomerization (Method 3) offers the highest efficiency and sustainability but requires pre-functionalized starting materials.
-
Bromoacetaldehyde/HCl (Method 1) is the most established route for 6-trifluoromethyl derivatives.
-
Pd-Catalyzed Amination (Method 2) provides flexibility in amine selection but incurs higher costs.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a compound of significant interest in medicinal chemistry, particularly for its applications in cancer therapy and as a kinase inhibitor. This article explores its scientific research applications, highlighting key findings, case studies, and synthesizing data in tabular format.
Anticancer Activity
Research has demonstrated that compounds derived from imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. A study focused on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed promising results as PI3Kα inhibitors, which are crucial in cancer cell proliferation and survival. Among the synthesized compounds, one exhibited submicromolar inhibitory activity against several tumor cell lines, highlighting the potential of imidazo[1,2-a]pyridine derivatives in oncology .
Kinase Inhibition
Imidazo[1,2-a]pyridine derivatives have also been explored as inhibitors of specific kinases involved in cancer progression. For instance, a series of imidazo[1,2-a]pyridine-thiophene derivatives were identified as effective FLT3 inhibitors. These compounds showed equal potency against various FLT3 mutations associated with acute myeloid leukemia (AML), indicating their potential as targeted therapies for resistant forms of AML .
Table of Anticancer Activity
| Compound | Target Kinase | IC50 (μM) | Cell Line Tested |
|---|---|---|---|
| 13k | PI3Kα | 0.09 - 0.43 | Various Tumor Lines |
| 5o | FLT3 | 0.52 - 0.57 | MOLM14 (FLT3-ITD D835Y/F691L) |
Antifungal and Insecticidal Properties
Beyond anticancer effects, trifluoromethyl pyrimidine derivatives have shown antifungal and insecticidal activities. A recent study synthesized novel trifluoromethyl pyrimidine derivatives bearing an amide moiety and evaluated them for antifungal properties against several pathogens. Some compounds demonstrated significant antifungal activity comparable to established fungicides .
Case Study: Antifungal Activity
In vitro tests revealed that certain compounds exhibited excellent antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding those of standard treatments.
Table of Biological Activities
| Activity Type | Compound | Inhibition Rate (%) | Target Organism |
|---|---|---|---|
| Antifungal | 5b | 96.76 | Botrytis cinerea |
| Insecticidal | 5j | Moderate | Mythimna separata |
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Modifications and Similarity Scores
Substituent Impact Analysis
- Trifluoromethyl (-CF₃): Enhances metabolic stability and membrane permeability due to its electron-withdrawing nature and lipophilicity. Compounds with -CF₃ at position 6 show superior pharmacokinetic profiles compared to nitro (-NO₂) or bromo (-Br) analogs .
- Amine (-NH₂): The amine at position 8 facilitates hydrogen bonding with biological targets, crucial for anti-fibrotic and antitrypanosomal activities .
- Halogens (Cl, Br, I): Chlorine or bromine at position 8 improves antitrypanosomal potency but may reduce solubility.
Physicochemical Properties
Selected Data from Experimental Studies
Key Observations
Common Strategies for Imidazo[1,2-a]pyridine Derivatives
Cyclization: Reaction of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone in ethanol yields the core structure .
Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/alkynyl groups at position 6 (e.g., 2-furyl, phenyl) .
Functionalization : Boc protection of the amine group (e.g., tert-butyl carbamate) enables selective modifications .
Comparative Pharmacological Profiles
Activity Trends
- Nitroimidazoles (e.g., compound 21 in ) exhibit potent antitrypanosomal activity but may pose genotoxicity risks.
- Carboxamide derivatives (e.g., compound 38 in ) show kinase inhibition, suggesting versatility in target engagement.
- The trifluoromethyl group in the target compound balances potency and safety, avoiding nitro-associated toxicity .
Biological Activity
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique trifluoromethyl group and imidazo[1,2-a]pyridine scaffold, has been investigated for its potential therapeutic applications, particularly in oncology and neurology.
Chemical Structure and Properties
The molecular formula of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is CHFN. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The imidazo[1,2-a]pyridine structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
Anticancer Properties
Research indicates that compounds featuring the imidazo[1,2-a]pyridine scaffold exhibit significant anticancer activities. For instance, studies have shown that derivatives of this scaffold can act as inhibitors of specific kinases involved in cancer progression. In particular, 6-(trifluoromethyl) derivatives have been explored for their inhibitory effects on FMS-like tyrosine kinase 3 (FLT3), which is a critical target in acute myeloid leukemia (AML) therapy.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 5o | FLT3-ITD | 0.52 | Type-I inhibitor |
| CMP3a | NEK2 | Not specified | Kinase inhibition |
| 6-(Trifluoromethyl) derivative | Various kinases | Varies | Multi-target inhibition |
Neurological Effects
In addition to its anticancer properties, 6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine has been studied for its potential effects on the central nervous system. It has been identified as a positive allosteric modulator of AMPA receptors, which play a crucial role in synaptic transmission and plasticity. This mechanism suggests potential applications in treating cognitive disorders and neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural modifications. The presence of the trifluoromethyl group at the 6-position significantly enhances the compound's potency against various targets compared to other substitutions.
Table 2: Structure-Activity Relationships of Imidazo[1,2-a]pyridine Derivatives
| Substitution Position | Substituent Type | Biological Activity |
|---|---|---|
| 6 | Trifluoromethyl | Increased potency against kinases |
| 8 | Amino | Modulation of AMPA receptor function |
| 5 | Nitro | Altered electronic properties affecting binding |
Case Studies
A notable study published in Nature examined the efficacy of imidazo[1,2-a]pyridine derivatives in AML models. Compound 5o demonstrated potent anti-proliferative effects across multiple FLT3 mutant cell lines with GI50 values ranging from 0.52 to 0.57 µM. This study highlights the therapeutic promise of targeting FLT3 mutations with these compounds.
Another investigation focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results indicated that certain derivatives could enhance AMPA receptor activity, suggesting potential benefits for cognitive function.
Q & A
Q. Key Data :
| Method | Yield (%) | Catalyst/Reagents | Reference |
|---|---|---|---|
| Suzuki coupling (CF) | 9–30 | Pd(PPh), KPO | |
| Halogen exchange | 60–88 | I, CuO |
Basic: Which spectroscopic techniques are critical for characterizing 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine?
- H/C NMR : Assigns substituent positions and confirms scaffold integrity. For example, aromatic protons in 2,6-disubstituted derivatives show distinct shifts at δ 7.2–8.5 ppm .
- HRMS : Validates molecular weight (e.g., [M+H] for CHFN: 201.15 g/mol) .
- X-ray Crystallography : Resolves regiochemical ambiguities, as demonstrated for 6-bromo analogs .
Advanced: How can Suzuki-Miyaura cross-coupling be optimized for 6-substituted imidazo[1,2-a]pyridines?
Q. Optimization Factors :
- Catalyst Selection : Pd(PPh) outperforms Pd(OAc) in polar solvents (e.g., THF/HO), yielding 30% for phenylboronic acid coupling .
- Base Choice : KPO (2M) enhances reactivity compared to NaCO, reducing side reactions .
- Purification : Preparative HPLC (pH 9, acetonitrile/water) achieves >99% purity for intermediates .
Challenges : Low yields (9–30%) due to steric hindrance from the trifluoromethyl group. Mitigation includes using excess boronic acid (1.5–2 eq) .
Advanced: How are regioselectivity challenges addressed during substitution on the imidazo[1,2-a]pyridine core?
- Directed Metalation : Use of directing groups (e.g., -NH) to control substitution at C6/C8 positions .
- Protection/Deprotection : Temporary protection of the amine group (-NHBoc) prevents undesired side reactions during halogenation .
- Computational Modeling : DFT studies predict reactive sites, guiding experimental design for regioselective trifluoromethylation .
Basic: How does the trifluoromethyl group influence physicochemical properties?
- Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability .
- Metabolic Stability : CF reduces oxidative metabolism, prolonging half-life in vivo .
- Electron-Withdrawing Effects : Polarizes the scaffold, affecting π-π stacking in protein binding .
Advanced: How should contradictory biological activity data in literature be analyzed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
